2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid
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Overview
Description
2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C11H13BrO2. This compound is characterized by the presence of a bromine atom attached to a methylphenyl group, which is further connected to a methylpropanoic acid moiety. It is a derivative of benzoic acid and is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid typically involves the bromination of 2-methylbenzoic acid. The process begins with the dropwise addition of liquid bromine to 2-methylbenzoic acid, which serves as the raw material . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reagents and control the reaction conditions. The use of catalysts such as iron powder and trifluoromethanesulfonic acid can enhance the efficiency and yield of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-2-methylphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
5-bromo-2-methylbenzoic acid: Lacks the additional methyl group on the propanoic acid moiety.
2-methyl-5-bromobenzoic acid: Similar structure but without the propanoic acid moiety.
Uniqueness
2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid is unique due to the presence of both a bromine atom and a methylpropanoic acid moiety, which confer distinct chemical and physical properties. This combination allows for specific reactivity and applications that are not possible with the similar compounds listed above.
Properties
CAS No. |
1314650-48-0 |
---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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